
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid is a unique chemical compound with a molecular weight of 200.23 g/mol This compound is characterized by the presence of a cyclobutane ring fused with a hydroxyoxan group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the reaction type and conditions employed .
Scientific Research Applications
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism by which 1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclobutane ring’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydroxyoxan group may also play a role in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring, resulting in different reactivity and applications.
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-8(12)9(2-1-3-9)10(13)4-6-14-7-5-10/h13H,1-7H2,(H,11,12) |
InChI Key |
WWTBVQMDGVZAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)C2(CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



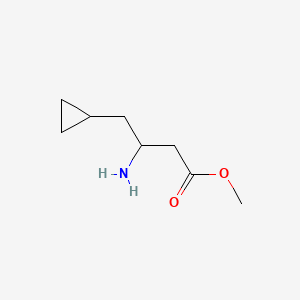
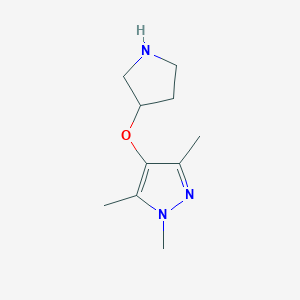
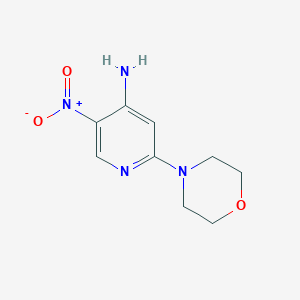

![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
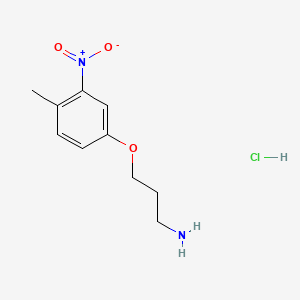

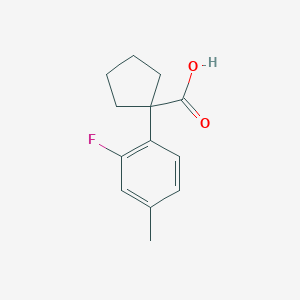
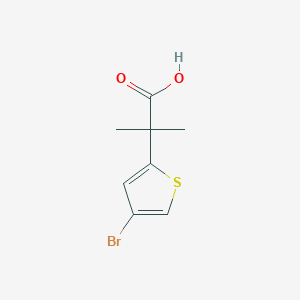


![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)

